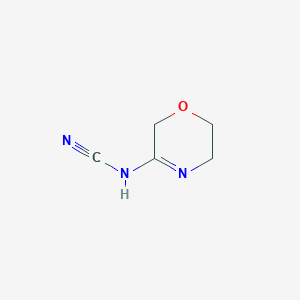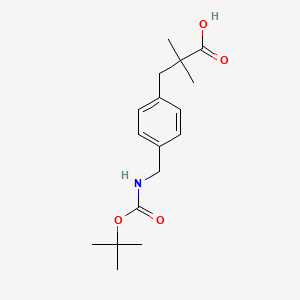
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine, also known as CTCE-0314, is a small molecule compound with potential therapeutic applications. It belongs to the class of triazole compounds and has been studied for its potential use in treating various diseases.
Mécanisme D'action
The exact mechanism of action of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in disease progression. For example, in cancer research, 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine has been shown to inhibit the activity of the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival. In inflammation research, 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine has been shown to have various biochemical and physiological effects in animal models. In cancer research, 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In inflammation research, 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine has been shown to reduce the levels of pro-inflammatory cytokines and decrease inflammation in animal models. In neurological disorders, 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine has been shown to improve cognitive function and reduce the levels of amyloid-beta protein, which is involved in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine has several advantages and limitations for lab experiments. One advantage is that it is a small molecule compound that can easily penetrate cell membranes and reach its target site. Another advantage is that it can be synthesized using click chemistry, which is a simple and efficient method. One limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy. Another limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Orientations Futures
There are several future directions for 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine research. One direction is to further investigate its potential use in treating cancer, inflammation, and neurological disorders. Another direction is to study its safety and efficacy in animal models and eventually in clinical trials. Additionally, researchers can explore the structure-activity relationship of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine and design new analogs with improved efficacy and selectivity. Finally, researchers can investigate the pharmacokinetics of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine and optimize its dosing regimen for clinical use.
Conclusion:
In conclusion, 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine is a small molecule compound with potential therapeutic applications in cancer, inflammation, and neurological disorders. It can be synthesized using click chemistry and has been shown to have various biochemical and physiological effects in animal models. However, its exact mechanism of action is not fully understood, and it has not yet been tested in clinical trials. Future research directions include investigating its potential use in treating various diseases, studying its safety and efficacy in animal models and clinical trials, designing new analogs, and optimizing its dosing regimen for clinical use.
Méthodes De Synthèse
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine can be synthesized by reacting the appropriate alkyne with an azide in the presence of copper catalysts. The reaction is known as the Huisgen cycloaddition reaction or click chemistry. The resulting product is a triazole compound that can be further purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine has been shown to inhibit the growth of tumor cells and induce apoptosis. Inflammation research has shown that 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine can reduce the levels of pro-inflammatory cytokines and decrease inflammation in animal models. In neurological disorders, 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine has been studied for its potential use in treating Alzheimer's disease.
Propriétés
IUPAC Name |
2-(4-cyclopropyltriazol-1-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-3-4-11-5-7(9-10-11)6-1-2-6/h5-6H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUMZGPBCAJZHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2738640.png)





![3-(4-ethoxyphenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2738648.png)

![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoic acid](/img/structure/B2738651.png)


![4-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2738655.png)
![N-cyclohexyl-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2738662.png)
![2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2738663.png)